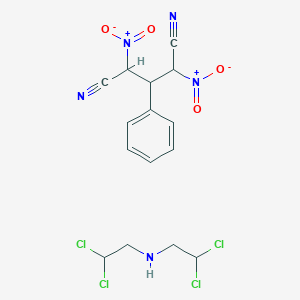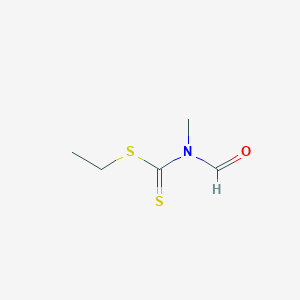
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine, commonly known as DDNP, is a chemical compound that has been widely studied for its explosive properties. DDNP is a highly sensitive explosive that has been used in various applications, including military and industrial uses.
Wirkmechanismus
DDNP is a highly sensitive explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The mechanism of action of DDNP involves the release of energy in the form of heat and gas, which leads to an explosion. The decomposition of DDNP is a complex process that involves the formation of various intermediate products.
Biochemical and Physiological Effects:
DDNP has been shown to have toxic effects on the body, including damage to the liver, kidneys, and nervous system. DDNP has also been shown to have mutagenic and carcinogenic properties. DDNP exposure can lead to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DDNP is a highly sensitive explosive that has several advantages and limitations for lab experiments. One advantage of DDNP is its high sensitivity, which allows for the detection of small amounts of explosives. However, the high sensitivity of DDNP also poses a safety risk, and precautions must be taken when working with the compound. Another limitation of DDNP is its instability, which makes it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for the study of DDNP. One direction is the development of new synthesis methods that improve the yield and purity of the compound. Another direction is the study of the biomedical applications of DDNP, including its use as a diagnostic tool and drug delivery system. Additionally, research can be conducted to explore the environmental impact of DDNP and its potential as a renewable energy source.
In conclusion, DDNP is a highly sensitive explosive that has been extensively studied for its military and industrial applications. Recent research has focused on the biomedical applications of DDNP, including its potential as a diagnostic tool and drug delivery system. DDNP has toxic effects on the body, and precautions must be taken when working with the compound. Future research can explore new synthesis methods, biomedical applications, and environmental impact of DDNP.
Synthesemethoden
DDNP can be synthesized by reacting 2,4-dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine. This reaction produces a yellow crystalline powder that is highly sensitive and explosive. The synthesis method of DDNP has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DDNP has been widely studied for its explosive properties, and its applications in military and industrial uses. However, recent research has focused on the use of DDNP in biomedical applications. DDNP has been shown to have potential as a diagnostic tool for cancer and other diseases. DDNP can be used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) scans. DDNP has also been studied for its potential as a drug delivery system for cancer treatment.
Eigenschaften
CAS-Nummer |
107638-88-0 |
|---|---|
Produktname |
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine |
Molekularformel |
C15H15Cl4N5O4 |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
2,2-dichloro-N-(2,2-dichloroethyl)ethanamine;2,4-dinitro-3-phenylpentanedinitrile |
InChI |
InChI=1S/C11H8N4O4.C4H7Cl4N/c12-6-9(14(16)17)11(10(7-13)15(18)19)8-4-2-1-3-5-8;5-3(6)1-9-2-4(7)8/h1-5,9-11H;3-4,9H,1-2H2 |
InChI-Schlüssel |
BDJHKCVPYSNTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl |
Synonyme |
2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichlor oethyl)ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)



![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)





